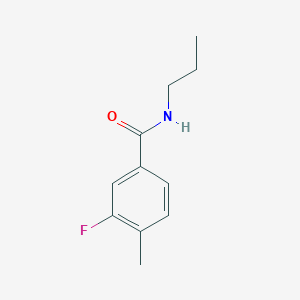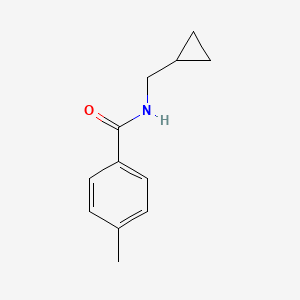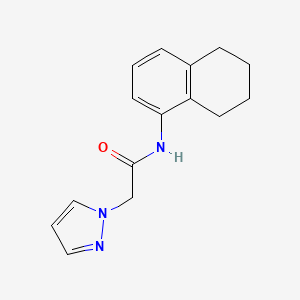
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, also known as PTN, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in a variety of research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to reduce oxidative stress in neuronal cells. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to modulate the activity of certain signaling pathways involved in inflammation.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress in neuronal cells, and reduce inflammation in experimental models. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to modulate the activity of certain signaling pathways involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cells and has been shown to have low toxicity in experimental models. However, the limitations of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. One potential area of research is the development of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide derivatives that may have improved solubility and efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide and its potential applications in a variety of research areas, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Métodos De Síntesis
The synthesis of 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves a multi-step process that starts with the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl bromoacetate to form 5,6,7,8-tetrahydronaphthalen-1-yl)acetate. This intermediate product is then reacted with hydrazine hydrate to form 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide.
Aplicaciones Científicas De Investigación
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-cancer effects, specifically in inhibiting the growth of breast cancer cells. Additionally, 2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has been found to have neuroprotective effects, reducing neuronal damage caused by oxidative stress. It has also been studied for its anti-inflammatory effects, reducing inflammation in a variety of experimental models.
Propiedades
IUPAC Name |
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(11-18-10-4-9-16-18)17-14-8-3-6-12-5-1-2-7-13(12)14/h3-4,6,8-10H,1-2,5,7,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXLWHDAZXVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

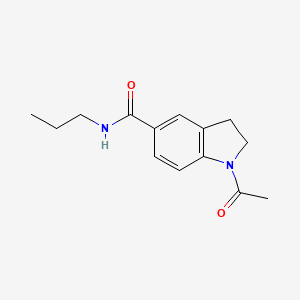
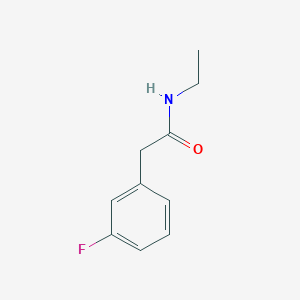
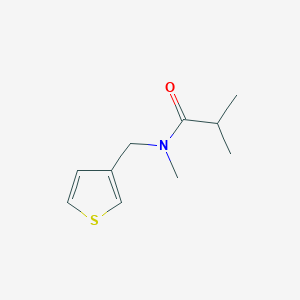
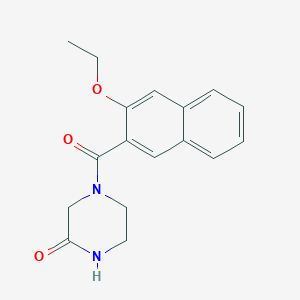




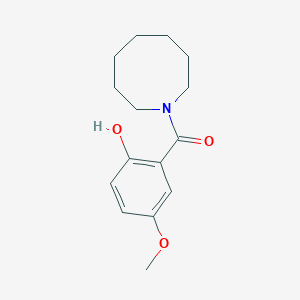

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)
